molecular formula C18H19N3O2S B2901249 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 386763-80-0

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B2901249
M. Wt: 341.43
InChI Key: WWPXECZZGWIHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been studied for its potential applications in various fields. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide' involves the synthesis of the benzimidazole ring followed by the attachment of the sulfanyl and ethyl groups to the ring. The final step involves the addition of the acetamide group to the molecule.

Starting Materials
o-phenylenediamine, 4-methoxybenzaldehyde, thiourea, ethyl bromide, acetic anhydride, triethylamine, sodium bicarbonate, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, chloroacetyl chloride

Reaction
Step 1: Synthesis of benzimidazole ring, a. Dissolve o-phenylenediamine in acetic anhydride and add triethylamine as a catalyst. Heat the mixture to 80°C for 4 hours., b. Cool the mixture and add sodium bicarbonate to neutralize the solution. Filter the precipitate and wash with water and diethyl ether., c. Dry the precipitate and recrystallize from methanol to obtain benzimidazole., Step 2: Attachment of sulfanyl and ethyl groups, a. Dissolve benzimidazole in ethanol and add thiourea. Heat the mixture to 80°C for 2 hours., b. Cool the mixture and filter the precipitate. Wash with water and diethyl ether., c. Dissolve the precipitate in hydrochloric acid and add sodium hydroxide to adjust the pH to 8-9. Add ethyl bromide and heat the mixture to 80°C for 4 hours., d. Cool the mixture and filter the precipitate. Wash with water and diethyl ether., Step 3: Addition of acetamide group, a. Dissolve the product from step 2 in chloroform and add chloroacetyl chloride. Heat the mixture to 80°C for 2 hours., b. Cool the mixture and filter the precipitate. Wash with water and diethyl ether., c. Recrystallize the product from methanol to obtain the final compound.

Mechanism Of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has antioxidant properties and can protect cells from oxidative stress. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in diabetic animals.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide in lab experiments is its specificity towards HDACs. This allows for targeted inhibition of specific enzymes and proteins in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause adverse effects.

Future Directions

There are several future directions for the research of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One potential direction is the development of more potent and selective HDAC inhibitors. Another direction is the study of the compound's potential use in combination with other anticancer drugs. Additionally, the compound's potential use in the treatment of other diseases such as Alzheimer's and diabetes warrants further investigation.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that has shown potential for use in various fields of scientific research. Its specificity towards HDACs and its anticancer properties make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-14-8-6-13(7-9-14)10-11-19-17(22)12-24-18-20-15-4-2-3-5-16(15)21-18/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPXECZZGWIHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

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